molecular formula C11H12N2S B12122518 (4-Methylthiazol-2-yl)(phenyl)methanamine

(4-Methylthiazol-2-yl)(phenyl)methanamine

Cat. No.: B12122518
M. Wt: 204.29 g/mol
InChI Key: TUHLDLXNTQTBCO-UHFFFAOYSA-N
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Description

(4-Methylthiazol-2-yl)(phenyl)methanamine is an organic compound with the molecular formula C11H12N2S. It is a derivative of thiazole and is characterized by the presence of a phenyl group attached to the methanamine moiety. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiazol-2-yl)(phenyl)methanamine typically involves the reaction of 4-methylthiazole with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiazol-2-yl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(4-Methylthiazol-2-yl)(phenyl)methanamine is utilized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation .

Anticancer Properties
Research has indicated that derivatives of this compound exhibit potent anticancer activity. For instance, studies have shown that certain thiazole-bearing compounds demonstrate significant cytotoxic effects against various human cancer cell lines, including chronic lymphocytic leukemia cells. The therapeutic window for these compounds is notably favorable, providing a promising avenue for cancer treatment .

Agricultural Chemistry

Development of Agrochemicals
In agricultural applications, this compound contributes to the formulation of effective pesticides and herbicides. Its role in agrochemical development focuses on pest management while minimizing environmental impact, thereby supporting sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies
This compound is employed in biochemical research to study enzyme inhibition mechanisms. By understanding how it interacts with various metabolic pathways, researchers can develop potential therapeutic agents targeting specific diseases . The exploration of its biochemical properties aids in elucidating complex biological processes.

Material Science

Novel Material Development
this compound is also significant in material science. It is used to create novel materials with enhanced properties such as conductivity and thermal stability. These characteristics are essential for applications in electronics and energy storage solutions .

Diagnostics

Imaging Techniques
In the field of diagnostics, this compound is explored for its potential in developing diagnostic agents, particularly for imaging techniques that improve the accuracy of disease detection and monitoring. Its chemical properties may contribute to advancements in medical imaging technologies .

Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders and anticancer agents
Agricultural ChemistryFormulation of pesticides and herbicides for sustainable pest management
Biochemical ResearchStudies on enzyme inhibition and metabolic pathways
Material ScienceDevelopment of materials with enhanced conductivity and thermal stability
DiagnosticsPotential use in imaging techniques for improved disease detection

Mechanism of Action

The mechanism of action of (4-Methylthiazol-2-yl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylthiazol-5-yl)benzylamine
  • (4-Methyl-5-thiazolyl)benzenemethanamine
  • (4-Methylthiazol-2-yl)methanamine

Uniqueness

(4-Methylthiazol-2-yl)(phenyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with a phenyl group and methanamine moiety makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

(4-Methylthiazol-2-yl)(phenyl)methanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiazole with phenylmethanamine derivatives. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solid-phase peptide synthesis to enhance efficiency and reduce reaction times .

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. In vitro testing against a range of bacterial strains has shown moderate to excellent activity, particularly against Gram-positive bacteria. For instance, compounds derived from this structure have been reported to possess Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
5a32Staphylococcus aureus
5b16Escherichia coli
5c8Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human leukemia and breast cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival .

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)5.0Apoptosis induction
MCF-7 (Breast Cancer)7.5Inhibition of CDK9-mediated transcription

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural modifications. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances potency against various biological targets. For instance, substituents like halogens have been shown to improve the antimicrobial and anticancer activities of these compounds .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives, including this compound, against multi-drug resistant bacterial strains. The results indicated that certain modifications led to increased activity, suggesting potential for development into new antimicrobial agents .
  • Cancer Cell Line Testing : In a comparative study involving several thiazole derivatives, this compound was found to be particularly effective against MCF-7 cells, with a notable reduction in cell viability observed at concentrations as low as 7.5 µM .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)-phenylmethanamine

InChI

InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9/h2-7,10H,12H2,1H3

InChI Key

TUHLDLXNTQTBCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C2=CC=CC=C2)N

Origin of Product

United States

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